Cas no 56715-28-7 (R-(-)-a-Naphthyl Glycidyl Ether)

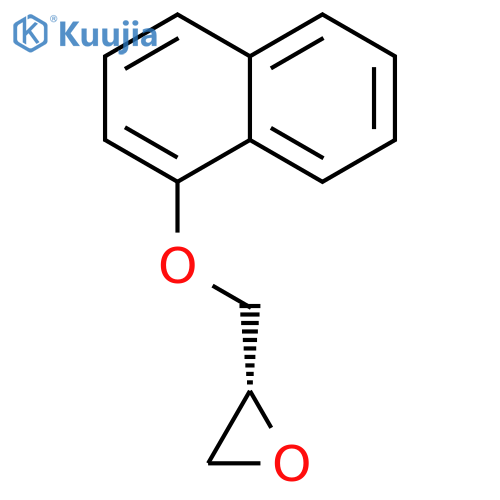

56715-28-7 structure

商品名:R-(-)-a-Naphthyl Glycidyl Ether

CAS番号:56715-28-7

MF:C13H12O2

メガワット:200.233183860779

CID:367941

R-(-)-a-Naphthyl Glycidyl Ether 化学的及び物理的性質

名前と識別子

-

- Oxirane,2-[(1-naphthalenyloxy)methyl]-, (2R)-

- R-(-)-α-Naphthyl Gly

- R-(-)-α-Naphthyl Glycidyl Ether

- R-(-)-Α-NAPHTHYL GLYCIDYL ETHER,COLORLESS OIL

- (R)-((1-Naphthalenyloxy)methyl)oxirane

- (R)-(-)-Glycidyl 1-naphthyl ether

- (R)-(1-naphthyl) glycidyl ether

- (R)-Glycidyl 1-naphthyl ether

- (S)-(+)-3-(naphthyloxy)-1,2-epoxypropane

- (S)-2-(naphthalen-1-hydroxymethyl)-oxirane

- AC1L3XSB

- A-Naphthyl Glycidyl Ether

- CCRIS 6391

- CTK5A5605

- Oxirane, ((1-naphthalenyloxy)methyl)-, (R)-

- R-(-)-glycidyl 1-naphthyl ether

- R-Glycidyl 1-Naphthyl Ether

- R-(-)-a-Naphthyl Glycidyl Ether

-

R-(-)-a-Naphthyl Glycidyl Ether 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N378390-500mg |

R-(-)-a-Naphthyl Glycidyl Ether |

56715-28-7 | 500mg |

$ 161.00 | 2023-09-06 | ||

| A2B Chem LLC | AG71862-500mg |

(R)-(-)-GLYCIDYL1-NAPHTHYLETHER |

56715-28-7 | 500mg |

$851.00 | 2024-04-19 | ||

| TRC | N378390-1 g |

R-(-)-α-Naphthyl Glycidyl Ether |

56715-28-7 | 1g |

250.00 | 2021-07-23 | ||

| TRC | N378390-2 g |

R-(-)-α-Naphthyl Glycidyl Ether |

56715-28-7 | 2g |

470.00 | 2021-07-23 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-470992-500mg |

R-(-)-α-Naphthyl glycidyl ether, |

56715-28-7 | 500mg |

¥2407.00 | 2023-09-05 | ||

| TRC | N378390-5g |

R-(-)-α-Naphthyl Glycidyl Ether |

56715-28-7 | 5g |

$1286.00 | 2023-05-17 | ||

| Chemenu | CM590452-1g |

(R)-(-)-Glycidyl 1-naphthyl ether |

56715-28-7 | 95%+ | 1g |

$1372 | 2023-03-07 | |

| TRC | N378390-2g |

R-(-)-α-Naphthyl Glycidyl Ether |

56715-28-7 | 2g |

$574.00 | 2023-05-17 | ||

| A2B Chem LLC | AG71862-250mg |

(R)-(-)-GLYCIDYL1-NAPHTHYLETHER |

56715-28-7 | 250mg |

$597.00 | 2024-04-19 | ||

| Chemenu | CM590452-5g |

(R)-(-)-Glycidyl 1-naphthyl ether |

56715-28-7 | 95%+ | 5g |

$4116 | 2023-03-07 |

R-(-)-a-Naphthyl Glycidyl Ether 関連文献

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

56715-28-7 (R-(-)-a-Naphthyl Glycidyl Ether) 関連製品

- 61249-00-1(S-(+)-a-Naphthyl Glycidyl Ether)

- 2425-01-6(2,2'-[1,4-Phenylenebis(oxymethylene)]dioxirane)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 393835-65-9(5-Amino-N-acetyltryptamine)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量